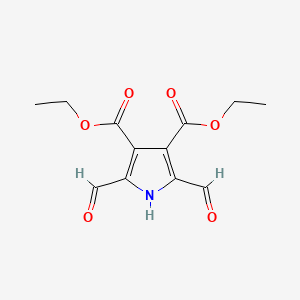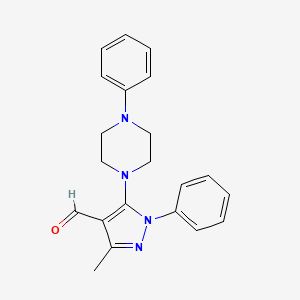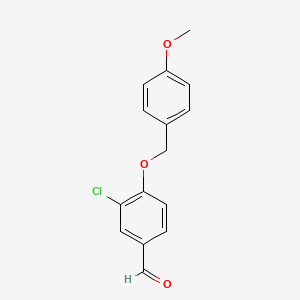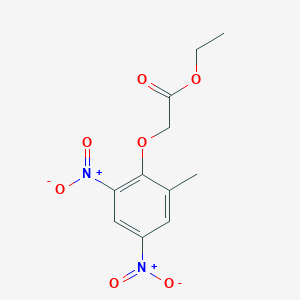
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate
Overview
Description
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate is a research chemical with the CAS number 851893-13-5 . It has a molecular formula of C12H13NO6 and a molecular weight of 267.23 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications
Synthesis and Characterization
Diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate has been utilized in various synthesis and characterization studies. For instance, Yahyaei, Vessally, and Hashemi (2017) described the synthesis and characterization of a related compound, diethyl 2-(ter-butylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate, using DFT calculations and spectroscopy techniques (Yahyaei, Vessally, & Hashemi, 2017).
Electrochromic Properties
Another significant application is in the development of electrochromic materials. For example, Algi, Öztaş, Tirkes, Cihaner, and Algi (2013) demonstrated the use of a compound similar to this compound in creating a copolymer with multicolor electrochromic properties, essential for applications like camouflage and full-color electrochromic devices (Algi et al., 2013).
Novel Synthesis Methods
Škrlep, Čerček-Hočevar, Jakše, Stanovnik, and Svete (2009) explored a method for the preparation of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates, showcasing the versatility of pyrrole derivatives in chemical synthesis (Škrlep et al., 2009).
Pharmaceutical Research
While excluding specific drug uses and dosages, it's notable that related pyrrole derivatives have been synthesized for potential pharmaceutical applications. For instance, More, Mohan, Kumar, Kumar, and Patel (2011) developed a novel synthetic methodology for synthesizing diverse pyrroline derivatives, which can be key intermediates in pharmaceutical synthesis (More et al., 2011).
Structural and Tautomeric Studies
Li, Larsen, and Brooker (2003) conducted studies on the structures and tautomers of 2,5-disubstituted pyrroles, highlighting the importance of such compounds in understanding molecular structures and behaviors (Li, Larsen, & Brooker, 2003).
Safety and Hazards
Properties
IUPAC Name |
diethyl 2,5-diformyl-1H-pyrrole-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c1-3-18-11(16)9-7(5-14)13-8(6-15)10(9)12(17)19-4-2/h5-6,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJPZQZOZZFUIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-methoxyphenyl)methylideneamino]oxyacetic Acid](/img/structure/B3157667.png)
![6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3157668.png)
![(5Z)-3-benzyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3157674.png)
![4-[2-(Benzyloxy)ethoxy]phenylboronic acid](/img/structure/B3157680.png)


![3,4,5,6,7,8-Hexahydro-3-hydroxy-1H-cyclohepta[c]furan-1-one](/img/structure/B3157701.png)


![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B3157729.png)



